N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission .
Mode of Action
The compound acts as an acetylcholinesterase inhibitor (AChEI) . It binds to AChE, preventing the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This results in an increase in the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it increases the availability of acetylcholine, thereby enhancing the transmission of signals in the cholinergic pathway. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties
Result of Action
The compound’s action as an AChEI leads to enhanced cholinergic neurotransmission . In vivo studies have shown that treatment with this compound can improve short-term memory and reduce anxiety levels in rats . It also appears to have neuroprotective effects, as it can attenuate the neurotoxic effects of aluminium chloride .
Biochemische Analyse
Biochemical Properties
The compound N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease . The nature of these interactions is likely due to the specific structural features of the compound, including its piperazine derivative and sulfamoyl group .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function. For example, it has been observed to attenuate the neurotoxic effects of aluminium chloride in rats, improving performance in behavioral tests and lowering acetylcholinesterase activity . This suggests that the compound may have a protective effect on cells, particularly in the context of neurotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned, it has been identified as a potential acetylcholinesterase inhibitor, which would prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability . This could have significant implications for neurological function and could potentially be leveraged for the treatment of conditions such as Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In vivo studies have shown that treatment with this compound over a period of 6 weeks can ameliorate the alterations induced by aluminium chloride on behavioural and neurochemical indices in rats . This suggests that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage. In one study, rats were treated with doses of 3 and 5 mg/kg of the compound for 6 weeks . Both dosages were found to have a protective effect against aluminium-induced neurotoxicity .
Metabolic Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may be involved in the metabolism of acetylcholine .
Subcellular Localization
Given its potential interactions with enzymes such as acetylcholinesterase, it may be localized to areas of the cell where these enzymes are present
Biologische Aktivität
N-(4-(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, as well as its mechanism of action based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of piperazine and sulfamoyl groups, which are known to contribute to various biological activities.
Antibacterial Activity
Research has demonstrated that compounds containing sulfonamide moieties exhibit significant antibacterial properties. The compound has been evaluated for its ability to inhibit bacterial growth. A study indicated that sulfonamide derivatives could effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 16 |
This compound | 8 |
The data suggest that the compound exhibits a MIC comparable to known antibiotics, highlighting its potential as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on sulfonamide derivatives reported their ability to inhibit tumor cell proliferation. Specifically, compounds similar to this compound were shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
HeLa | 12 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may act through mechanisms involving apoptosis and cell cycle disruption.
The biological activity of this compound can be attributed to several factors:
- Sulfonamide Moiety : Known for its antibacterial effects by inhibiting dihydropteroate synthase, crucial for bacterial folate synthesis.
- Piperazine Ring : This structural feature is associated with various pharmacological effects, including modulation of neurotransmitter receptors and potential anticancer activity.
- Hydrogen Bonding : The presence of intramolecular hydrogen bonds enhances the stability of the compound's conformation, potentially increasing its bioavailability .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A clinical trial involving a related piperazine derivative demonstrated promising results in reducing tumor size in patients with advanced breast cancer.
- Another study reported significant improvements in infection rates among patients treated with sulfonamide derivatives compared to traditional antibiotics .
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-17-16-19(24-18(2)27)8-9-22(17)31(28,29)23-10-11-25-12-14-26(15-13-25)20-6-4-5-7-21(20)30-3/h4-9,16,23H,10-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUAJXHONUZRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.